molecular formula C13H18Cl3NO B1397313 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220036-98-5

3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397313
CAS No.: 1220036-98-5
M. Wt: 310.6 g/mol
InChI Key: SEGWGEMVJGOALL-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C13H18Cl3NO and a molecular weight of 310.6 g/mol. It is characterized by the presence of a piperidine ring substituted with a 2-(2,5-dichlorophenoxy)ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with activity against certain diseases.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with piperidine under appropriate conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenoxy group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the piperidine ring, often using reagents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of piperidine derivatives with reduced functional groups.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenoxy group may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the conformation and function of the target proteins, ultimately affecting cellular pathways.

Comparison with Similar Compounds

  • 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,6-Dichlorophenoxy)ethyl]piperidine hydrochloride
  • 3-[2-(2,5-Dibromophenoxy)ethyl]piperidine hydrochloride

Comparison: Compared to its analogs, 3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride exhibits unique properties due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of chlorine atoms at the 2 and 5 positions may enhance its stability and resistance to metabolic degradation, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-3-4-12(15)13(8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGWGEMVJGOALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-98-5
Record name Piperidine, 3-[2-(2,5-dichlorophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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